molecular formula C26H24N2O5 B2360746 (2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one CAS No. 951983-76-9

(2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B2360746
CAS No.: 951983-76-9
M. Wt: 444.487
InChI Key: RVGVWSNGYOEPGN-CFRMEGHHSA-N
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Description

The compound (2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one features a complex heterocyclic framework comprising a fused furo-benzoxazinone core. Key structural elements include:

  • A 3,4-dimethoxyphenyl ethyl substituent at position 8, contributing electron-donating effects and lipophilicity.
  • A bicyclic system (furo[2,3-f][1,3]benzoxazin-3-one) that stabilizes the molecule through intramolecular hydrogen bonding and rigidity.

Properties

IUPAC Name

(2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-30-22-7-5-17(12-23(22)31-2)9-11-28-15-20-21(32-16-28)8-6-19-25(29)24(33-26(19)20)13-18-4-3-10-27-14-18/h3-8,10,12-14H,9,11,15-16H2,1-2H3/b24-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGVWSNGYOEPGN-CFRMEGHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure combines a furobenzoxazine core with a pyridine and a dimethoxyphenyl moiety, suggesting diverse pharmacological properties.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C29H28N6O4
Molecular Weight 524.6 g/mol
IUPAC Name This compound
Chemical Structure Chemical Structure

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess significant anticancer properties. In vitro assays have shown cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity.
  • Neuroprotective Effects : The presence of the pyridine ring suggests potential neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress.
  • Antimicrobial Properties : Initial screenings suggest that the compound may exhibit antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections.

Anticancer Activity

A study examined the effects of the compound on various cancer cell lines. Results indicated:

  • Cell Line Sensitivity : The compound showed enhanced cytotoxicity in acute lymphoblastic leukemia (ALL) cells with an IC50 value of approximately 0.4 μM.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Neuroprotection

Research involving neuronal cell cultures has demonstrated:

  • Oxidative Stress Resistance : The compound significantly reduced cell death caused by oxidative stressors.
  • Neuroinflammation Modulation : It was observed to lower pro-inflammatory cytokine levels in treated neuronal cultures.

Antimicrobial Testing

In antimicrobial assays:

  • The compound exhibited moderate activity against Gram-positive bacteria, suggesting further investigation into its use as an antimicrobial agent is warranted.

Toxicity and Safety Profile

Toxicity assessments conducted in animal models (e.g., zebrafish and mice) revealed:

  • Low Toxicity at Therapeutic Doses : No significant adverse effects were noted at lower concentrations.
  • Dose-dependent Toxicity : Higher doses led to observable toxicity, emphasizing the need for careful dosage regulation in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-dimethoxyphenyl (8), pyridin-3-yl (2) Likely ~C₃₀H₂₉N₃O₆ ~550 (estimated) High lipophilicity; Z-configuration
(2Z)-8-[2-(4-Fluorophenyl)ethyl]-2-(4-pyridinylmethylene)-... (1:1 dioxane) 4-fluorophenyl (8), pyridin-4-yl (2) C₂₈H₂₇FN₂O₅ 490.53 Fluorine enhances metabolic stability
8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-... Benzodioxin (8), pyridin-4-yl (2) C₂₄H₁₈N₂O₅ 414.41 Reduced steric bulk; polar dioxane group
(2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-(pyridin-3-ylmethyl)-... 3,4-dimethoxybenzylidene (2) Not provided Not provided Benzylidene vs. pyridinylmethylene
Key Observations:

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl in , which may enhance membrane permeability but reduce metabolic stability. The pyridin-3-ylmethylidene group (vs.

Stereochemical Considerations :

  • The (Z)-configuration of the pyridinylmethylene group is conserved across analogues , ensuring planar geometry for optimal π-stacking interactions.
Metabolic Stability:
  • Methoxy groups are prone to oxidative demethylation, whereas the 4-fluorophenyl in resists metabolic degradation, as noted in .
  • The pyridin-3-yl moiety may engage in hydrogen bonding with enzymes like cytochrome P450, influencing clearance rates compared to pyridin-4-yl analogues.

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